molecular formula C11H15NO4 B1257752 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 38664-16-3

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B1257752
CAS No.: 38664-16-3
M. Wt: 225.24 g/mol
InChI Key: QKKNFEZKVKMSGW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, DMSO-d₆) :

  • δ 1.25 ppm (t, 3H, CH₂CH₃)
  • δ 2.15 ppm (s, 3H, pyrrole-CH₃)
  • δ 4.15 ppm (q, 2H, OCH₂CH₃)
  • δ 6.45 ppm (s, 1H, pyrrole-H).

¹³C NMR :

  • δ 170.5 ppm (COOH)
  • δ 165.2 ppm (ethoxycarbonyl C=O)
  • δ 125–130 ppm (pyrrole carbons).

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
3300–2500 Broad O–H stretch (carboxylic acid)
1725 C=O stretch (ethoxycarbonyl)
1680 C=O stretch (carboxylic acid)
1560 Pyrrole ring vibrations

UV-Vis Spectroscopy

  • λₘₐₓ ≈ 280 nm (π→π* transitions in pyrrole).
  • Weak n→π* absorption at 320 nm (carbonyl groups).

Computational Chemistry Modeling (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) Insights

  • HOMO-LUMO Gap : 4.2 eV (B3LYP/6-311++G(d,p)), indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized on carbonyl oxygens; positive charge on pyrrole NH.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV) Contribution
HOMO -6.8 Pyrrole π-system + ethoxycarbonyl
LUMO -2.6 Carboxylic acid π*

Molecular Dynamics Simulations

  • Solvent Effects : Water induces carboxylic acid deprotonation, enhancing hydrogen-bonding capacity.
  • Tautomerism : No stable tautomers observed due to the absence of labile protons on the pyrrole nitrogen.

Bader Charge Analysis

  • Pyrrole nitrogen: -0.45 e
  • Ethoxycarbonyl oxygen: -0.78 e
  • Carboxylic acid hydrogen: +0.32 e.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-16-11(15)10-7(2)12-6-8(10)4-5-9(13)14/h6,12H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKNFEZKVKMSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191966
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38664-16-3
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038664163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr Pyrrole Synthesis Adaptations

The pyrrole ring system in 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is typically constructed via modified Knorr cyclization. Ethyl acetoacetate and ammonium acetate undergo condensation under acidic conditions to form the 5-methylpyrrole scaffold. Critical parameters include:

  • Temperature control : Reactions conducted at 80–90°C in ethanol yield optimal ring closure without decarboxylation.

  • Acid catalysis : p-Toluenesulfonic acid (0.5–1.0 eq.) improves cyclization efficiency compared to traditional acetic acid.

The intermediate ethyl 4-(ethoxycarbonyl)-5-methyl-1H-pyrrole-3-carboxylate is isolated via vacuum distillation (65–70°C at 0.1 mmHg).

Side Chain Introduction Strategies

Propanoic acid side chain installation employs two primary approaches:

Michael Addition to Acrylic Acid Derivatives

Reaction of the pyrrole intermediate with acrylic acid under basic conditions (K₂CO₃, DMF, 60°C) achieves C-3 functionalization:

Pyrrole ester+CH2=CHCO2Hbase3-(pyrrolyl)propanoate\text{Pyrrole ester} + \text{CH}2=\text{CHCO}2\text{H} \xrightarrow{\text{base}} \text{3-(pyrrolyl)propanoate}

Yields reach 68–72% after 12 hours, with regioselectivity controlled by steric hindrance from the 5-methyl group.

Grignard Reaction Followed by Oxidation

Alternative pathway using propenyl magnesium bromide:

  • Nucleophilic attack : Pyrrole lithiation (LDA, THF, −78°C) followed by Grignard addition (0°C to RT)

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts alcohol to carboxylic acid (83% yield)

Process Optimization and Scalability

Ester Hydrolysis Conditions

Saponification of the ethyl ester group demonstrates pH-dependent kinetics:

ConditionTemperatureTimeConversionByproducts
1M NaOH (aq.)80°C4 h98%<2% decarboxylation
0.5M HCl (EtOH/H₂O)Reflux8 h89%11% dimerization

Optimal results use 1.2 eq. LiOH in THF/H₂O (3:1) at 50°C for 6 hours, achieving 95% isolated yield.

Purification Challenges

Crude product purification requires multi-step processing:

  • Acid-base extraction :

    • Dissolve in 5% NaHCO₃ (aq.)

    • Wash with EtOAc (3×) to remove neutrals

    • Acidify to pH 2 with HCl, extract with CH₂Cl₂

  • Chromatography :

    • Silica gel (230–400 mesh) with EtOAc/hexane/acetic acid (60:38:2)

    • Rf = 0.35–0.40

Analytical Method Validation

Stability-Indicating HPLC Analysis

Forced degradation studies under ICH guidelines reveal:

Stress ConditionDegradation ProductsRetention Time (min)Resolution (Rs)
0.1M NaOH, 80°CDecarboxylated pyrrole6.225.11
0.1M HCl, 80°CEthyl ester hydrolysis byproduct7.894.95

Chromatographic parameters:

  • Column: C18 (150 × 4.0 mm, 5 μm)

  • Mobile phase: ACN/50mM phosphate buffer pH 3.0 (50:50)

  • Flow rate: 1.0 mL/min, λ = 225 nm

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)

  • δ 2.35 (s, 3H, CH₃-pyrrole)

  • δ 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 6.45 (s, 1H, pyrrole H-2)

HRMS (ESI-) :
Calculated for C₁₁H₁₅NO₄ [M−H]⁻: 224.0928
Found: 224.0923

Industrial-Scale Considerations

Cost Analysis of Starting Materials

ComponentPrice/kg (USD)Molar RatioCost Contribution
Ethyl acetoacetate45.001.032%
Ammonium acetate22.501.218%
Acrylic acid65.001.141%

Process intensification via continuous flow reactors reduces total production costs by 27% compared to batch methods.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipase B from Candida antarctica for ester hydrolysis:

  • Reaction : 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoate → target acid

  • Conditions : pH 7.0 phosphate buffer, 35°C, 24 h

  • Conversion : 94% with 99% ee

Photochemical Activation

UV-initiated (λ=254 nm) cyclization reduces reaction times:

  • Traditional thermal: 8 h at 80°C

  • Photochemical: 45 min at 25°C

  • Yield improvement: 78% → 82%

Chemical Reactions Analysis

Types of Reactions

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrrole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase pathway .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid, which showed promising results against breast cancer cell lines. The compound was effective at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Biological Applications

2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against enzymes such as cyclooxygenase (COX), which is implicated in inflammation and pain .

Data Table: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundCOX-112.5Journal of Medicinal Chemistry
This compoundCOX-210.0Journal of Medicinal Chemistry

Material Science Applications

3.1 Polymer Synthesis
In material science, the compound has been utilized as a monomer in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, leading to materials with improved thermal stability and mechanical strength.

Case Study:
A research article detailed the synthesis of a polymer using this compound as a building block. The resulting polymer exhibited superior tensile strength compared to conventional polymers, making it suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid
  • 3-(4-(ethoxycarbonyl)-5-ethyl-1H-pyrrol-3-yl)propanoic acid

Uniqueness

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid, identified by its CAS number 38664-16-3, has garnered attention in recent years for its potential biological activities. This compound belongs to the pyrrole family and exhibits various pharmacological properties that are of interest in medicinal chemistry and drug development.

PropertyDetails
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.241 g/mol
CAS Number 38664-16-3
Solubility Soluble in DMSO
Storage Conditions -20 ºC for up to 3 years

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities .
  • Antioxidant Properties :
    • Antioxidant assays have demonstrated that related pyrrole compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Antitumor Activity :
    • Studies have reported that pyrrole derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of pyrrole derivatives:

  • A study focusing on pyrrole-based compounds demonstrated their potential as inhibitors of specific cancer cell lines, showcasing IC50 values indicative of strong cytotoxic effects .
  • Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications at certain positions on the pyrrole ring significantly enhance biological activity, suggesting a targeted approach in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step organic reactions, often involving Knorr pyrrole synthesis or condensation reactions. Key steps include:

  • Ethoxycarbonyl introduction : Use ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
  • Pyrrole ring formation : Cyclization of β-keto esters with amines or hydrazines at controlled temperatures (60–80°C) .
  • Propanoic acid attachment : Alkylation or Michael addition followed by hydrolysis (e.g., NaOH/EtOH reflux) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., p-toluenesulfonic acid for cyclization) to improve yields .

Q. How can researchers validate the purity and stability of this compound under physiological conditions?

  • Analytical methods :

  • RP-HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer pH 3.0, 55:45 v/v) and UV detection at 254 nm. Retention time: ~8.2 minutes .
  • Stability testing : Incubate the compound in buffer solutions (pH 1.2, 7.4, 9.0) at 37°C for 24 hours. No degradation observed at pH 7.4, but monitor ester hydrolysis at pH 9.0 via peak area reduction in HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrrole ring) impact biological activity?

  • Case study : Replacement of the ethoxycarbonyl group with a thiazole moiety (as in HEC72702) enhanced antiviral activity against HBV by improving capsid protein binding .
  • Methodology :

  • SAR analysis : Synthesize analogs with halogen (Cl, F) or heterocyclic substitutions.
  • Bioassays : Measure IC₅₀ values in HBV-infected HepG2 cells using qPCR for viral DNA quantification .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., viral capsid proteins)?

  • In-silico approaches :

  • Molecular docking : Use Glide (Schrödinger) with HBV capsid protein (PDB: 5E0I). The propanoic acid group forms hydrogen bonds with Arg128 and Tyr132 .
  • MD simulations : Simulate binding stability (100 ns) in GROMACS; RMSD <2.0 Å indicates stable interactions .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting steps :

  • Standardize assays : Use identical cell lines (e.g., HepAD38 for HBV) and normalize data to internal controls (e.g., GAPDH).
  • Validate impurities : Analyze batch-to-batch variability via LC-MS to rule out degradation products .
    • Example : Discrepancies in anti-HBV activity may arise from differences in cell permeability; use logP calculations (CLOGP ~2.1) to optimize solubility .

Key Research Findings

  • Antiviral activity : Derivatives with ethoxycarbonyl and methyl groups exhibit IC₅₀ values of 0.8–1.2 μM against HBV, outperforming non-ester analogs by 10-fold .
  • Synthetic yield optimization : Ethoxycarbonyl introduction at 4-position of pyrrole achieves 78% yield under anhydrous conditions .

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